molecular formula C11H14BrClO3 B8169996 4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene

4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene

Cat. No.: B8169996
M. Wt: 309.58 g/mol
InChI Key: XNGCOMYLTXMGAM-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a [2-(2-methoxyethoxy)ethoxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with molecular targets and pathways in chemical reactions. In electrophilic aromatic substitution, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate undergoes further reactions to yield the final substituted product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene is unique due to its specific combination of halogen atoms and the [2-(2-methoxyethoxy)ethoxy] group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-chloro-1-[2-(2-methoxyethoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClO3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGCOMYLTXMGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared from 4-bromo-2-chlorophenol and 2-(2-methoxyethoxy)ethyl tosylate by the method of Example 42 (b).
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Synthesis routes and methods II

Procedure details

Prepared from 4-bromo-2-chlorophenol and 2-(2-methoxyethoxy)ethyl tosylate by the method of Example 42 (b).
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